Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate
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Overview
Description
Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its intricate structure, which includes multiple amino acid residues and a benzyl ester group. It is often used as a research tool to study protein interactions, antibody binding, cell biology, ligand binding, and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate typically involves the coupling of amino acid residues through peptide bond formation. The process begins with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final step involves the deprotection of the amino groups and the formation of the benzyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the phenyl groups or the amino acid residues.
Reduction: Reduction reactions can target the carbonyl groups within the peptide bonds.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or amines .
Scientific Research Applications
Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate is widely used in scientific research due to its ability to interact with various biological molecules. Some of its applications include:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery vehicle.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It can also interact with cell surface receptors, triggering intracellular signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[(2S)-2-amino-4-phenylbutanoyl]-L-leucyl-L-phenylalaninate mesylate
- Benzyl N-[(2S)-2-({[(2S)-2-amino-4-phenylbutanoyl]amino}methyl)-4-methylpentanoyl]-L-phenylalaninate
Uniqueness
Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate is unique due to its specific amino acid sequence and the presence of a benzyl ester group. This structure allows it to interact with a wide range of biological molecules, making it a versatile tool in scientific research .
Properties
IUPAC Name |
benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N3O4/c1-23(2)20-28(34-30(36)27(33)19-18-24-12-6-3-7-13-24)31(37)35-29(21-25-14-8-4-9-15-25)32(38)39-22-26-16-10-5-11-17-26/h3-17,23,27-29H,18-22,33H2,1-2H3,(H,34,36)(H,35,37) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWDSLVFWXXORY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)C(CCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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